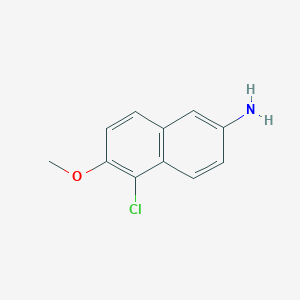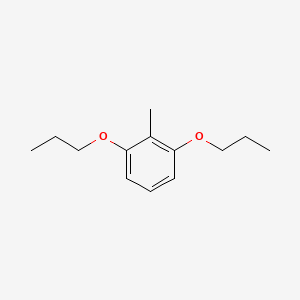
2-Methyl-1,3-dipropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dipropoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a methyl group at the second position and two propoxy groups at the first and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dipropoxybenzene typically involves the alkylation of 2-methylphenol (o-cresol) with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
2-Methylphenol+2Propyl BromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction. The use of high-pressure reactors and optimized temperature conditions can further improve the production scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-dipropoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the electron-donating effects of the propoxy groups.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be hydrogenated under specific conditions to form a cyclohexane derivative.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nitration: 2-Methyl-1,3-dipropoxy-4-nitrobenzene.
Oxidation: 2-Carboxy-1,3-dipropoxybenzene.
Reduction: 2-Methyl-1,3-dipropoxycyclohexane.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dipropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-dipropoxybenzene in biological systems involves its interaction with cellular components. The propoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. It may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-dimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.
2-Methyl-1,3-diethoxybenzene: Similar structure but with ethoxy groups instead of propoxy groups.
2-Methyl-1,3-dibutoxybenzene: Similar structure but with butoxy groups instead of propoxy groups.
Uniqueness
2-Methyl-1,3-dipropoxybenzene is unique due to the specific length and branching of its propoxy groups, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
67698-88-8 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-methyl-1,3-dipropoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-4-9-14-12-7-6-8-13(11(12)3)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3 |
Clave InChI |
ZKNSYCZROWFLFK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=CC=C1)OCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



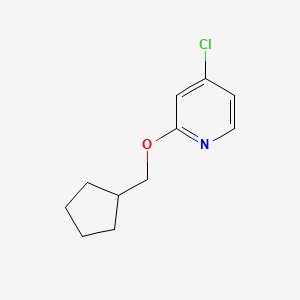
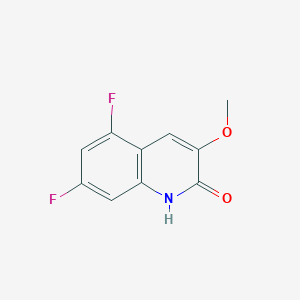
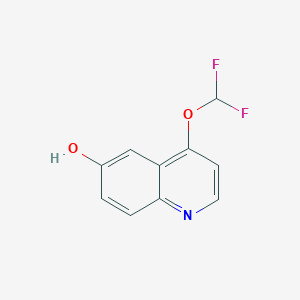
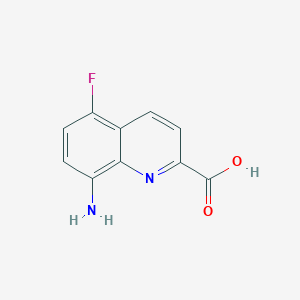

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)
![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)

![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
